molecular formula C12H12Cl3N3OS2 B2612585 2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride CAS No. 1185010-34-7

2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2612585
CAS No.: 1185010-34-7
M. Wt: 384.72
InChI Key: YXFOBEZPYXRRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H12Cl3N3OS2 and its molecular weight is 384.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichloro-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS2.ClH/c1-17-3-2-7-8(5-17)19-12(15-7)16-11(18)6-4-9(13)20-10(6)14;/h4H,2-3,5H2,1H3,(H,15,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFOBEZPYXRRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on existing literature.

Chemical Structure and Properties

The compound's molecular formula is C16H15ClN4O3S2C_{16}H_{15}ClN_{4}O_{3}S_{2}, with a molecular weight of approximately 410.89 g/mol. It features a complex structure that includes a thiazolo-pyridine moiety and a thiophene ring, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of thiazolo-pyridine compounds possess significant antitumor properties. For instance, a study examining various thiazole derivatives demonstrated that certain compounds exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells. The cytotoxic effects were quantified using the half-maximal effective concentration (EC50) values, with some derivatives showing EC50 values as low as 28 ng/mL against specific cancer cell lines .

Antimicrobial Activity

Compounds similar to 2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide have been evaluated for their antimicrobial properties. In vitro studies revealed that these compounds exhibit activity against various bacterial strains and fungi. The minimal inhibitory concentrations (MICs) were reported to be around 50 μg/mL for certain derivatives .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiazole-containing compounds. The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest a promising role for the compound in treating inflammatory diseases .

Case Studies

Case Study 1: Antitumor Efficacy
In a controlled study involving several synthesized thiazole derivatives, researchers found that one derivative exhibited significant inhibition of tumor growth in vivo models. The compound was administered at varying doses, leading to a notable reduction in tumor size compared to controls .

Case Study 2: Antimicrobial Testing
A series of thiazole derivatives were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds had potent antimicrobial effects with lower MIC values than conventional antibiotics .

Data Tables

Activity Type Compound EC50/MIC (μg/mL) Effectiveness
AntitumorThiazole Derivative A28High
AntimicrobialThiazole Derivative B50Moderate
Anti-inflammatoryThiazole Derivative CN/ASignificant inhibition

Scientific Research Applications

Anticoagulant Activity

One of the primary applications of this compound is as an inhibitor of activated coagulation factor X (FXa) . FXa plays a crucial role in the coagulation cascade, and its inhibition is vital for developing anticoagulant therapies. The compound's structure suggests it may interact effectively with the active site of FXa, making it a candidate for treating thrombus-related diseases such as deep vein thrombosis and pulmonary embolism .

Synthesis of Related Compounds

The compound serves as an intermediate in synthesizing other bioactive molecules. For instance:

  • It has been utilized in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives .
  • Its derivatives have shown potential as FXa inhibitors, enhancing the therapeutic profile of anticoagulant drugs .

Molecular Docking Studies

In silico studies have demonstrated that 2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride exhibits promising interactions with biological targets involved in coagulation pathways. Molecular docking studies suggest that this compound can effectively bind to FXa, potentially leading to the development of novel anticoagulants .

Case Studies

Several case studies highlight the compound's pharmacological potential:

  • FXa Inhibition : Research indicates that derivatives of this compound exhibit significant inhibition of FXa activity in vitro. This suggests that modifications to the core structure can enhance its anticoagulant properties.
  • Anti-inflammatory Properties : Preliminary studies have indicated anti-inflammatory effects when tested against various inflammatory models. The thiazolo-pyridine framework may contribute to this activity by modulating inflammatory pathways .

Data Tables

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundDichloro-thiophene and thiazolo-pyridine ringsFXa inhibition; potential anti-inflammatory effectsComplex molecular structure enhances biological activity
Related Derivative 1Benzyl group instead of methylPotential FXa inhibitionContains isopropylthio group
Related Derivative 2Benzoyl substitutionFXa inhibitory actionIncorporates benzoyl moiety

Q & A

Q. What are the optimal synthetic protocols for 2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride?

The synthesis typically involves multi-step reactions starting from the thiazolo-pyridine core. Key steps include:

  • Amide bond formation : Reacting 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine with 2,5-dichlorothiophene-3-carbonyl chloride under reflux in anhydrous dichloromethane or acetonitrile .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Hydrochloride salt formation : Treating the free base with HCl gas in diethyl ether, followed by lyophilization .

Q. Critical parameters :

  • Temperature control (<40°C during amide coupling to prevent decomposition).
  • Use of anhydrous solvents to avoid hydrolysis of intermediates.

Table 1 : Representative reaction conditions and yields from analogous syntheses

StepSolventTemp (°C)Yield (%)Reference
Amide couplingCH₂Cl₂2572
Salt formationEt₂O0–589
PurificationCH₂Cl₂/MeOH95

Q. How is the compound structurally characterized to confirm purity and identity?

Standard analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon backbone (e.g., thiophene C-Cl peaks at ~160 ppm in ¹³C NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₄H₁₂Cl₂N₃O₂S₂: 396.98) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>98% by area under the curve) .

Validation : Cross-referencing spectral data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Advanced Research Questions

Q. What methodologies are used to investigate the compound’s mechanism of action (MoA) in biological systems?

  • Enzyme inhibition assays : For hypothesized targets (e.g., Factor Xa, kinases), use fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC for Factor Xa) to measure IC₅₀ values. Adjust assay buffers (pH 7.4, 25 mM Tris) to mimic physiological conditions .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for neurotransmitter receptors) to determine Kᵢ values .
  • Computational docking : Molecular modeling (AutoDock Vina, Schrödinger) to predict binding poses in target active sites .

Data interpretation : Compare results with structurally related compounds (e.g., thiazolo-pyridines with IC₅₀ < 1 μM for Factor Xa ).

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Structural validation : Confirm batch-to-batch consistency via NMR and HPLC to rule out impurities .
  • Assay standardization : Replicate experiments using identical protocols (e.g., ATP concentrations in kinase assays) .
  • Meta-analysis : Compare datasets using tools like Prism or R to identify outliers or confounding variables (e.g., cell line variability) .

Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from differences in enzyme sources (recombinant vs. native) or assay temperatures .

Q. What strategies are employed to study the compound’s pharmacokinetics (PK) and stability?

  • Solubility testing : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
  • Plasma stability : Incubate compound in human plasma (37°C, 24 hrs) and quantify degradation via LC-MS/MS .
  • Caco-2 permeability assays : Evaluate intestinal absorption potential using monolayer transepithelial electrical resistance (TEER) .

Q. Key findings from analogs :

  • Thiazolo-pyridines exhibit moderate oral bioavailability (20–40%) due to first-pass metabolism .
  • Hydrochloride salts improve aqueous solubility (e.g., 5 mg/mL in water vs. 0.2 mg/mL for free base) .

Q. How is the compound’s selectivity profile against off-targets assessed?

  • Panel screening : Test against 50+ kinases/receptors (e.g., Eurofins KinaseProfiler™) to calculate selectivity scores .
  • Cytotoxicity assays : Measure IC₅₀ in HEK293 or HepG2 cells to identify non-specific toxicity (CC₅₀ > 100 μM desirable) .

Table 2 : Selectivity data for analogous compounds

TargetIC₅₀ (μM)Selectivity Index (vs. Factor Xa)Reference
Factor Xa0.151
PKA12.382
hERG channel>50>333

Q. What computational tools are used to design derivatives with enhanced potency?

  • QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
  • Scaffold hopping : Replace thiophene with bioisosteres (e.g., furan or pyrrole) using Schrodinger’s Core Hopping .
  • ADMET prediction : Use SwissADME or pkCSM to optimize solubility and reduce CYP450 inhibition .

Example : Substituting 2,5-dichlorothiophene with 5-nitrothiophene improved Factor Xa inhibition 3-fold in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.